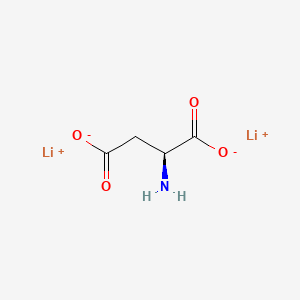
9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications, particularly in the dye and pharmaceutical industries
Métodos De Preparación
The synthesis of 9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups using reducing agents like tin(II) chloride.
Alkylation: Introduction of dimethylamino and methylamino groups through alkylation reactions.
Hydroxylation: Introduction of hydroxyl groups using hydroxylating agents.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Major products formed from these reactions include different derivatives of anthraquinone, which can be used in various applications.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer therapy, where the compound can target rapidly dividing cancer cells. Additionally, the presence of amino and hydroxyl groups allows the compound to form hydrogen bonds and interact with various enzymes and proteins, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar compounds to 9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- include other anthraquinone derivatives such as:
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]-
These compounds share similar structural features but differ in the specific functional groups attached to the anthraquinone core
Propiedades
Número CAS |
71876-31-8 |
|---|---|
Fórmula molecular |
C17H16N2O4 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O4/c1-18-8-4-6-10(20)14-12(8)16(22)15-11(21)7-5-9(19(2)3)13(15)17(14)23/h4-7,18,20-21H,1-3H3 |
Clave InChI |
SSJVPACUWUOUBB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


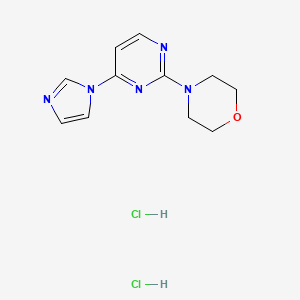




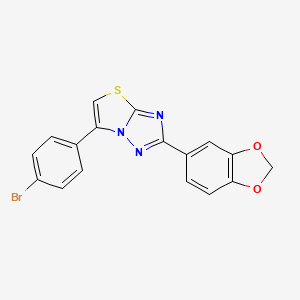

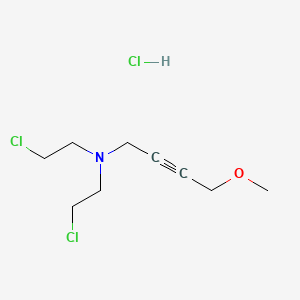

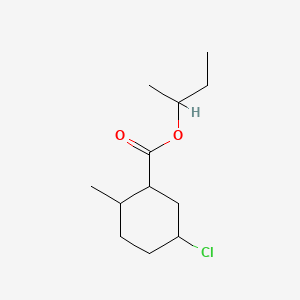

![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)
